molecular formula C17H11Cl2NO2 B1420641 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160263-31-9

6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride

Cat. No. B1420641
M. Wt: 332.2 g/mol
InChI Key: VJIOOANUDNXUTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C17H11Cl2NO2 and a molecular weight of 332.19 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride consists of 17 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms .

Scientific Research Applications

Molecular Structure and Properties

  • The molecular structure of compounds related to 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride has been studied for insights into their molecular properties. For example, the dihedral angles formed by the quinoline ring system and the methoxyphenyl ring have been measured, providing a deeper understanding of the molecular conformation and potential interactions (Loh et al., 2010).

Chemical Synthesis and Reactions

  • The chemical synthesis and reactivity of similar compounds have been explored. For instance, studies have investigated the chlorination of quinoline derivatives under different conditions, shedding light on the chemical behavior of these compounds and their potential for further chemical modifications (Kutkevichus et al., 1974).
  • Research into catalytic synthesis methods for quinoline derivatives has been conducted. These methods emphasize solvent-free, environmentally friendly approaches, potentially applicable to 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride (Laguna et al., 2014).

Optical and Structural Analysis

  • Investigations into the optical and structural properties of quinoline derivatives have been conducted. This research can provide insights into the photophysical properties and applications of such compounds, including 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride (Zeyada et al., 2016).

Potential Medical Applications

  • Some quinoline derivatives have been studied for their diuretic properties, suggesting potential medical applications. While the focus of this research is not directly on 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride, it highlights the broader therapeutic potential of the quinoline class of compounds (Shishkina et al., 2018).

Application in Radiopharmaceuticals

  • Research into the radiosynthesis of quinolinone derivatives, including methods for introducing carbon-14, is relevant to the development of novel radiopharmaceuticals. This area of research could be applicable to compounds like 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride (Kitson et al., 2010).

properties

IUPAC Name

6-chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO2/c1-22-12-5-2-10(3-6-12)16-9-14(17(19)21)13-8-11(18)4-7-15(13)20-16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIOOANUDNXUTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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